N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a bithiophene core, which is a significant structural motif in organic electronics and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of high-pressure reactors for cycloaddition reactions and homogeneous catalysis for coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo several types of chemical reactions:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the bithiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings .
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets through its bithiophene and pyrazole moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s electronic properties, influenced by the bithiophene core, play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the pyrazole and carboxamide functionalities.
Naphthalimide Derivatives: Compounds with similar π-conjugated systems used in organic electronics and photonics
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of a bithiophene core with a pyrazole and carboxamide group, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c1-11-16(12(2)20(3)19-11)17(21)18-9-8-13-6-7-15(23-13)14-5-4-10-22-14/h4-7,10H,8-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOSWNXLQGTIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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